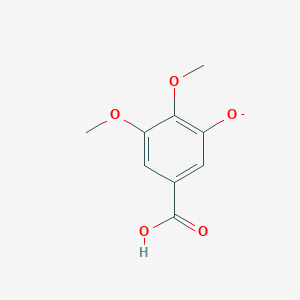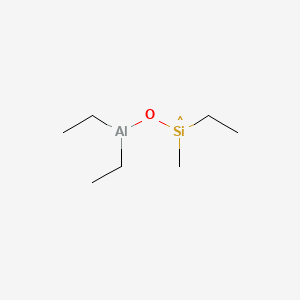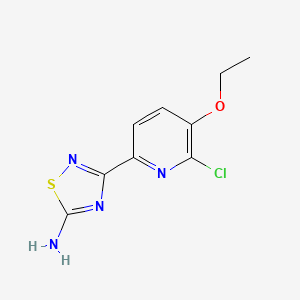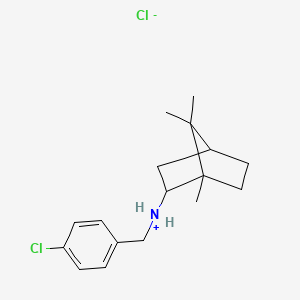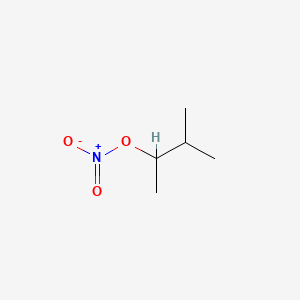
3-methylbutan-2-yl Nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutan-2-yl Nitrate is an organic nitrate compound with the chemical formula C5H11NO3. It is a derivative of nitric acid and is known for its role in atmospheric chemistry, particularly in the formation of secondary organic aerosols.
Preparation Methods
3-Methylbutan-2-yl Nitrate can be synthesized through the nitration of 3-methylbutan-2-ol. The process involves the reaction of 3-methylbutan-2-ol with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to prevent decomposition and ensure a high yield of the desired nitrate ester .
Chemical Reactions Analysis
3-Methylbutan-2-yl Nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent alcohol, 3-methylbutan-2-ol.
Substitution: Nitrate esters can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
3-Methylbutan-2-yl Nitrate has several scientific research applications:
Atmospheric Chemistry: It is studied for its role in the formation of secondary organic aerosols, which impact air quality and climate.
Analytical Chemistry: Used as a standard or reference compound in various analytical techniques.
Environmental Science: Research on its degradation pathways and environmental fate helps in understanding its impact on the environment.
Mechanism of Action
The mechanism of action of 3-Methylbutan-2-yl Nitrate involves its decomposition to release nitric oxide (NO) and other reactive nitrogen species. These reactive species can participate in various atmospheric reactions, contributing to the formation of secondary organic aerosols and influencing atmospheric chemistry. The molecular targets and pathways involved include reactions with hydroxyl radicals (OH) and other atmospheric oxidants .
Comparison with Similar Compounds
3-Methylbutan-2-yl Nitrate can be compared with other organic nitrates such as ethyl nitrate and isopropyl nitrate. While all these compounds share similar functional groups, this compound is unique due to its specific structure, which influences its reactivity and role in atmospheric chemistry. Similar compounds include:
Ethyl Nitrate: C2H5NO3
Isopropyl Nitrate: C3H7NO3
Butyl Nitrate: C4H9NO3.
Properties
CAS No. |
123041-25-8 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
3-methylbutan-2-yl nitrate |
InChI |
InChI=1S/C5H11NO3/c1-4(2)5(3)9-6(7)8/h4-5H,1-3H3 |
InChI Key |
OTVLXFGCWJFXJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


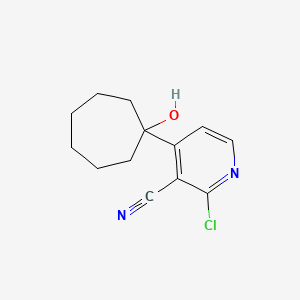
![acetic acid;benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13747681.png)
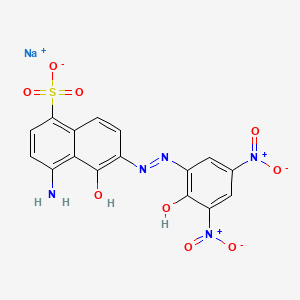


![methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13747705.png)

